3-bromo-9H-carbazole
Overview
Description
3-bromo-9H-carbazole, also known as this compound, is a useful research compound. Its molecular formula is C12H8BrN and its molecular weight is 246.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74389. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electronic Spectroscopy : 3-bromo-9H-carbazole derivatives have been studied for their UV-absorption and fluorescence, providing insights into their dynamic properties in the lowest excited singlet and triplet states. This research is significant in understanding the photophysical parameters and photo reactivity of these compounds (Ponce et al., 2006).
Toxicity Prediction via Molecular Docking : A study on polyhalogenated carbazoles, including this compound, utilized molecular docking to assess their potential toxicity and interaction with the human androgen receptor. This research is crucial for understanding the adverse effects of these compounds on human health (Armas & Apodaca, 2022).
Microbial Biotransformation : Research has been conducted on the transformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria. This study is important for the development of processes to produce hydroxylated 9H-carbazole metabolites, which have versatile pharmacological applications (Waldau et al., 2009).
Electrochromic Polymers : Studies on electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene have included the use of this compound. These polymers exhibit high coloration efficiency and stability, suggesting their potential in electrochromic materials (Zhang et al., 2019).
Antimicrobial Activities : The synthesis and evaluation of 9H-carbazole derivatives, including those derived from this compound, have shown antimicrobial properties. This research contributes to the development of new antimicrobial agents (Salih et al., 2016).
Medicinal Chemistry : Various studies have explored the synthesis and biological activities of 9H-carbazole derivatives. These include investigations into their anticancer, antibacterial, and anti-HIV properties, highlighting the significance of this compound derivatives in medicinal chemistry (Wen, 2001), (Saturnino et al., 2015), (Tsutsumi et al., 2016).
Mechanism of Action
Target of Action
3-Bromo-9H-Carbazole is an aryl hydrocarbon receptor agonist . The primary targets of this compound are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the electron transfer process .
Mode of Action
The compound interacts with its targets by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction results in changes in the electron transfer process, which is essential for various biochemical reactions.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
It’s known that the compound acts as an aryl hydrocarbon receptor agonist , which suggests that it may influence the activity of these receptors and the cellular processes they regulate.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the environment. Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Safety and Hazards
3-Bromo-9H-carbazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
Biochemical Analysis
Biochemical Properties
3-Bromo-9H-Carbazole is known to be an aryl hydrocarbon receptor agonist This means it can bind to the aryl hydrocarbon receptor, a type of protein that regulates gene expression
Cellular Effects
It is known that aryl hydrocarbon receptor agonists can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an aryl hydrocarbon receptor agonist, it likely exerts its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression
Properties
IUPAC Name |
3-bromo-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWKAYPXIIVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936072 | |
Record name | 3-Bromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-95-6 | |
Record name | 9H-Carbazole, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1592-95-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-bromo-9H-carbazole influence its potential to interact with biological targets?
A1: Research suggests that this compound and its derivatives might interact with biological targets like the human androgen receptor (AR). Molecular docking studies indicate that the bromine substitution at the 3-position plays a crucial role in this interaction. Specifically, 3,6-dibromo-9H-carbazole, with two bromine substitutions, demonstrates stronger binding affinity to AR compared to this compound. [] This suggests that the presence and position of bromine atoms influence the compound's ability to bind to biological targets and potentially exert an effect. []
Q2: What is the significance of the planar structure of this compound derivatives in the context of biological activity?
A2: Studies utilizing X-ray crystallography reveal that this compound derivatives, such as 9-benzyl-3-bromo-9H-carbazole and 3-bromo-9-(4-chlorobenzyl)-9H-carbazole, exhibit a nearly planar carbazole ring system. [, , ] This planar structure could be important for interactions with biological targets, as it allows for greater surface area contact and potentially stronger binding interactions. Further research is needed to confirm if this planarity directly contributes to any observed biological activities.
Q3: How is this compound utilized in the synthesis of natural products?
A3: this compound serves as a key building block in synthesizing calothrixin B, a naturally occurring alkaloid. [, ] The synthesis involves a hetero-Diels-Alder reaction between a protected this compound-1,4-dione and a 'push-pull' 2-aza-1,3-diene, leading to the formation of the five-ring skeleton characteristic of calothrixin B. [, ] This synthetic approach highlights the versatility of this compound as a precursor in organic synthesis and its potential for developing new pharmaceutical compounds.
Q4: What are the potential environmental implications of this compound and its derivatives?
A4: While the provided research doesn't directly address the environmental impact of this compound, its classification as a polyhalogenated carbazole (PHCZ) raises concerns. PHCZs, similar to persistent organic pollutants (POPs), have been detected in various environmental matrices. [] Their persistence and potential for bioaccumulation necessitate further investigation into their ecotoxicological effects and strategies for mitigation.
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